molecular formula C22H23NO4 B2464119 2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 1549438-52-9

2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No. B2464119
CAS RN: 1549438-52-9
M. Wt: 365.429
InChI Key: MCZKFDBPXUGEPJ-UHFFFAOYSA-N
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Description

2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as Fmoc-L-2-epi-5-oxo-hexanoic acid, is a compound commonly used in scientific research. It is a derivative of the amino acid L-tryptophan and is often used as a building block in the synthesis of peptides and proteins.

Scientific Research Applications

Bioimaging Applications

  • Two-Photon Fluorescence Microscopy : A derivative of fluorene, including the 9H-fluoren-9-ylmethoxy)carbonyl group, has been utilized in two-photon fluorescence microscopy (2PFM) imaging. This application is particularly effective in targeting specific cellular components, such as integrins, due to its high selectivity, demonstrating its potential in detailed biological imaging and studies (Morales et al., 2010).

Chemical Synthesis and Protection Applications

  • Protecting Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the 2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, is used to protect hydroxy groups in chemical syntheses. It's particularly notable for its compatibility with various acid- and base-labile protecting groups and can be removed efficiently without affecting other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Applications in Medicinal Chemistry

  • Influenza Neuraminidase Inhibitors : Compounds containing the 9'-fluorenylmethoxycarbonyl group have been utilized in the synthesis of potent influenza neuraminidase inhibitors. These inhibitors, like A-192558, demonstrate effective binding to the active site of the neuraminidase enzyme, showing potential in antiviral drug development (Wang et al., 2001).

Photophysical and Photochemical Properties

  • Photophysical and Photochemical Studies : The photophysical and photochemical properties of new fluorene derivatives, including those with the 9H-fluoren-9-yl group, have been extensively studied. These properties are essential in understanding the behavior of these compounds in various applications, ranging from optical materials to biological probes (Belfield et al., 2010).

Material Science Applications

  • Synthesis of Aromatic Polyamides : The fluorene group, closely related to this compound, has been used in the synthesis of novel aromatic polyamides. These polyamides, containing ether and bulky fluorenylidene groups, demonstrate high solubility and thermal stability, making them suitable for advanced material applications (Hsiao et al., 1999).

Mechanism of Action

Mode of Action

It is known that the fluorenylmethyloxycarbonyl (fmoc) group is often used in peptide synthesis for temporary protection of amine groups . This suggests that the compound may interact with proteins or peptides in some way.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role in peptide synthesis, it may have effects on protein structure or function . .

Action Environment

The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. For instance, the stability of the Fmoc group can be affected by the pH of the environment . .

properties

IUPAC Name

2-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-2-22(20(24)25)12-7-13-23(22)21(26)27-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,2,7,12-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZKFDBPXUGEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1549438-52-9
Record name 2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
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